molecular formula C7H14ClNO3 B2500041 Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride CAS No. 2089246-41-1

Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride

Cat. No.: B2500041
CAS No.: 2089246-41-1
M. Wt: 195.64
InChI Key: SQPQJZVHFUTGFV-KGZKBUQUSA-N
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Description

Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride is a chemical compound with potential applications in various scientific fields. It is a derivative of oxolane, featuring an aminomethyl group and a carboxylate ester, and is often used in its hydrochloride salt form to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable oxolane derivative.

    Functional Group Introduction: The aminomethyl group is introduced via nucleophilic substitution or reductive amination.

    Esterification: The carboxylate ester is formed through esterification reactions, often using methanol and an acid catalyst.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in multiple stages.

    Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Conversion to alcohols.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Utilized in studying enzyme mechanisms and metabolic pathways.

Medicine

    Drug Development: Potential precursor for pharmaceutical compounds.

    Diagnostic Agents: Used in the development of diagnostic reagents.

Industry

    Material Science: Employed in the synthesis of polymers and advanced materials.

    Agriculture: Used in the formulation of agrochemicals.

Mechanism of Action

The mechanism by which Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride exerts its effects depends on its application:

    Biochemical Pathways: It may interact with enzymes or receptors, altering their activity.

    Molecular Targets: Specific binding to proteins or nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate: The free base form without the hydrochloride.

    Ethyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate: An ethyl ester analog.

    Methyl (2R,3R)-3-(aminomethyl)tetrahydrofuran-2-carboxylate: A tetrahydrofuran analog.

Uniqueness

    Stability: The hydrochloride form is more stable and soluble in aqueous solutions.

    Reactivity: The specific stereochemistry (2R,3R) provides unique reactivity and selectivity in chemical reactions.

This detailed overview provides a comprehensive understanding of Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-5(4-8)2-3-11-6;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPQJZVHFUTGFV-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCO1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@H](CCO1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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